molecular formula C11H8N2O4 B6385477 5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol CAS No. 1261996-53-5

5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol

Cat. No.: B6385477
CAS No.: 1261996-53-5
M. Wt: 232.19 g/mol
InChI Key: OXBFIWHHMUMCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol is a heterocyclic compound featuring a pyrimidine ring substituted with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group at position 5 and hydroxyl groups at positions 2 and 2. The benzo[d][1,3]dioxole moiety is a privileged structure in medicinal chemistry due to its ability to enhance bioavailability and modulate electronic properties, while the pyrimidine core contributes to hydrogen bonding and π-π stacking interactions with biological targets.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-10-7(4-12-11(15)13-10)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBFIWHHMUMCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol typically involves the reaction of a benzo[d][1,3]dioxole derivative with a pyrimidine precursor. One common method involves the use of 2-chloropyrimidine and 1-(3’,4’-methylenedioxybenzyl)piperazine in the presence of anhydrous potassium carbonate and xylene, heated at boiling point for several hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to induce apoptosis and cell cycle arrest in certain cancer cell lines .

Comparison with Similar Compounds

The benzo[d][1,3]dioxole-pyrimidine/dihydropyrazole/penta-dienamide scaffold is a recurring motif in diverse bioactive compounds. Below, we compare 5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol with structurally and functionally related derivatives.

Structural Analogues in Antibacterial Agents

Compounds with dihydropyrazole or pyrimidine cores linked to benzo[d][1,3]dioxole exhibit potent antibacterial activity. For example:

  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole derivatives (4a–e, 6a–g) :
    These derivatives showed broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli. Compound 4c demonstrated a high yield (95%) and a melting point of 156–158°C, with IR peaks at 3399 cm⁻¹ (OH) and 1637 cm⁻¹ (C=O) .
  • Sulfonamide-containing dihydropyrazoles (4b–f) :
    Substituents like p-tolyl (4b, m.p. 200–201°C) and 4-iodophenyl (4d, m.p. 212–214°C) enhanced antibacterial potency, likely due to increased lipophilicity and target binding .

Table 1: Antibacterial Dihydropyrazole Derivatives

Compound Substituents Melting Point (°C) Key Functional Groups Activity Reference
4c 4-hydroxy piperidin-1-yl 156–158 C=O, OH Broad-spectrum
4d 4-iodophenyl 212–214 C=N, SO₂NH₂ Enhanced potency
Anti-Tuberculosis and Enzyme-Inhibitory Analogues
  • (E)-5-(5-((3-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)isophthalic acid: This furan-thiazolidinone hybrid inhibited Mycobacterium tuberculosis Mur enzymes (IC₅₀: 32–94 μM) by disrupting cell wall synthesis. The benzo[d][1,3]dioxole group likely stabilizes binding via hydrophobic interactions .
  • 5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a) :
    Exhibited a high yield (85.7%) and melting point (230–231°C), with FTIR peaks at 1694 cm⁻¹ (C=O) and 1494 cm⁻¹ (C=C). Its triazole group may enhance metabolic stability .

Table 2: Enzyme Inhibitors

Compound Target IC₅₀/EC₅₀ Key Features Reference
Furan-thiazolidinone M. tuberculosis Mur enzymes 32–94 μM Thioxothiazolidinone core
5a Sirtuin enzymes N/A Triazole substituent
Hybrid Compounds with Enhanced Bioactivity
  • Piperine–resveratrol hybrids (5e–h) :
    Compounds like 5e (m.p. 211–214°C) and 5h (93% yield) combined benzo[d][1,3]dioxole with hydrazide moieties, showing cytotoxicity against cancer cells and Sirtuin inhibition. Crystal structures confirmed planar geometries favorable for intercalation .
  • D14–D20 penta-dienamides :
    Derivatives with methylthio (D14, m.p. 208.9–211.3°C) and benzyloxy (D15, m.p. 191–192°C) groups exhibited varied yields (13.7–24.8%) and melting points, correlating with substituent bulkiness and crystallinity .

Table 3: Bioactive Hybrid Compounds

Compound Substituent Melting Point (°C) Yield (%) Bioactivity Reference
D14 4-(methylthio)phenyl 208.9–211.3 13.7 Antiproliferative
5h 4-bromophenyl N/A 93 Sirtuin inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.